Cholest-8(14)-en-3-ol, (3beta)- Cholest-8(14)-en-3-ol, (3beta)-
Brand Name: Vulcanchem
CAS No.: 15147-62-3
VCID: VC0083279
InChI: InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Molecular Formula: C27H46O
Molecular Weight: 386.7 g/mol

Cholest-8(14)-en-3-ol, (3beta)-

CAS No.: 15147-62-3

Main Products

VCID: VC0083279

Molecular Formula: C27H46O

Molecular Weight: 386.7 g/mol

Cholest-8(14)-en-3-ol, (3beta)- - 15147-62-3

CAS No. 15147-62-3
Product Name Cholest-8(14)-en-3-ol, (3beta)-
Molecular Formula C27H46O
Molecular Weight 386.7 g/mol
IUPAC Name (3S,9R,10S,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Standard InChI InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23,25,28H,6-17H2,1-5H3/t19-,20?,21+,23-,25+,26+,27-/m1/s1
Standard InChIKey ONYPIMNXSARKFQ-GKKOJONXSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CCC2=C3CCC4C[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
SMILES CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Canonical SMILES CC(C)CCCC(C)C1CCC2=C3CCC4CC(CCC4(C3CCC12C)C)O
Synonyms Cholest-8(14)-en-3β-ol
PubChem Compound 22211724
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator